ANA-12

Description

Propriétés

IUPAC Name |

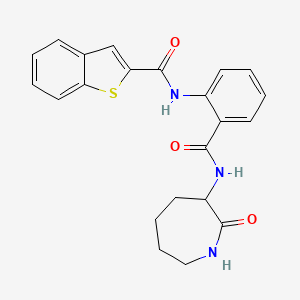

N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSCYCAIGRVBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045818 | |

| Record name | ANA 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219766-25-3 | |

| Record name | N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219766-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANA-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219766253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANA 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219766-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANA-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S4JPT8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ANA-12 on the TrkB Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of ANA-12, a selective antagonist of the Tropomyosin receptor kinase B (TrkB). We delve into its binding characteristics, its effects on downstream signaling cascades, and detailed protocols for key experimental assays used to characterize its activity. This document is intended to serve as a valuable resource for researchers in neurobiology and drug discovery investigating the BDNF/TrkB signaling pathway.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, TrkB, are pivotal players in the development, function, and plasticity of the nervous system. Dysregulation of the BDNF/TrkB signaling pathway has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. ANA-12 is a small-molecule, non-competitive antagonist of the TrkB receptor.[1][2] It has been shown to cross the blood-brain barrier and exert central TrkB blockade.[1][3] This guide will explore the molecular interactions and cellular consequences of ANA-12's engagement with the TrkB receptor.

ANA-12 Binding and Affinity to TrkB Receptor

ANA-12 exhibits a complex binding mechanism to the TrkB receptor, characterized by the presence of both high- and low-affinity binding sites.[1][3] This two-site model of action contributes to its non-competitive antagonism of BDNF-induced TrkB activation.[4][5][6]

Data Presentation: Quantitative Binding and Inhibition Data

The following tables summarize the key quantitative data for ANA-12's interaction with the TrkB receptor, compiled from various studies.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | |||

| High-affinity site | 10 nM | Recombinant TrkB | [1][3][7] |

| Low-affinity site | 12 µM | Recombinant TrkB | [1][3][8] |

| Inhibitory Concentration (IC50) | |||

| High-affinity site | 45.6 nM | TetOn-rhTrkB cells | [5][6][9][10] |

| Low-affinity site | 41.1 µM | TetOn-rhTrkB cells | [5][6][8][9] |

| Glioblastoma Cells (A172) | 10.0 µM | A172 cells | [11] |

| Glioblastoma Cells (U87MG) | 13.85 µM | U87MG cells | [11] |

| In Vivo Efficacy | |||

| Brain Concentration (30 min post-injection) | ~400 nM | Mouse brain | [1][3] |

| Brain Concentration (6 hours post-injection) | ~10 nM | Mouse brain | [1][3] |

| Inhibition of endogenous TrkB activity (0.5 mg/kg, 4 hours) | 25% | Mouse brain | [7] |

Mechanism of Action on TrkB Signaling

ANA-12 functions as a non-competitive antagonist, meaning it does not directly compete with BDNF for its binding site. Instead, it binds to a distinct site on the TrkB receptor, which in turn prevents the conformational changes necessary for receptor activation and autophosphorylation upon BDNF binding.[4][5][6]

Inhibition of TrkB Autophosphorylation

The binding of BDNF to the TrkB receptor normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain, a critical step for initiating downstream signaling. ANA-12 effectively inhibits this BDNF-induced autophosphorylation.

Downstream Signaling Pathways Affected by ANA-12

By preventing TrkB activation, ANA-12 blocks the propagation of signals through its principal downstream pathways:

-

MAPK/ERK Pathway: This pathway is crucial for neuronal survival and plasticity. ANA-12 has been shown to suppress the MAPK pathway.[12][13][14]

-

PI3K/Akt Pathway: This pathway is primarily involved in cell survival and growth.

-

PLCγ Pathway: This pathway is linked to calcium signaling and is important for synaptic plasticity.

The inhibition of these pathways by ANA-12 leads to its observed physiological effects, such as the blockade of BDNF-induced neurite outgrowth.[4][15][16]

Mandatory Visualization: Signaling Pathway Diagram

Caption: ANA-12 non-competitively inhibits BDNF-induced TrkB receptor activation and downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ANA-12.

TrkB Binding Assay (using Bodipy-ANA-12)

This protocol is adapted from the methods described by Cazorla et al. (2011).

Objective: To determine the direct binding of ANA-12 to the TrkB receptor.

Materials:

-

Maxisorp ELISA 96-well plates

-

Recombinant TrkB extracellular domain (TrkB-ECD-Fc)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

PBS with 0.05% Tween-20 (PBS-T)

-

Bodipy-labeled ANA-12

-

BDNF

-

Fluorescence plate reader

Procedure:

-

Coating: Coat ELISA plates with varying concentrations of TrkB-ECD-Fc in a carbonate buffer (pH 9.6) overnight at 4°C. Use BSA and IgG-Fc as negative controls.

-

Blocking: Wash the plates with PBS-T and block with 0.5% BSA in PBS for 2 hours at room temperature.

-

Binding: Wash the plates with PBS-T. Add Bodipy-ANA-12 in 0.5% PBS-BSA and incubate for 1 hour at room temperature. For competition assays, add BDNF for another hour.

-

Washing: Perform extensive washes with PBS-T to remove unbound Bodipy-ANA-12.

-

Detection: Quantify the amount of bound Bodipy-ANA-12 by measuring fluorescence at 520 ± 10 nm.

TrkB Phosphorylation Assay (KIRA-ELISA)

This protocol is a generalized version based on the Kinase Receptor Activation (KIRA)-ELISA methodology.

Objective: To quantify the level of TrkB phosphorylation in response to BDNF and the inhibitory effect of ANA-12.

Materials:

-

High-affinity protein-binding ELISA plates

-

Anti-TrkB capture antibody

-

Anti-phosphotyrosine (pY) detection antibody (HRP-conjugated)

-

Cell lysis buffer

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Coating: Coat ELISA plates with anti-TrkB capture antibody overnight at 4°C.

-

Blocking: Wash and block the plates with 1% BSA in PBS for at least 1 hour at room temperature.

-

Sample Preparation: Culture cells (e.g., nnr5 PC12-TrkB) and treat with BDNF in the presence or absence of ANA-12 for the desired time. Lyse the cells and collect the supernatant.

-

Capture: Add cell lysates to the coated plates and incubate for 2 hours at room temperature to capture TrkB.

-

Detection: Wash the plates and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour at room temperature.

-

Development: Wash the plates and add TMB substrate. Stop the reaction with stop solution.

-

Measurement: Read the absorbance at 450 nm.

Neurite Outgrowth Assay

This protocol is based on standard procedures for PC12 cells.[16]

Objective: To assess the functional consequence of TrkB inhibition by ANA-12 on BDNF-induced neuronal differentiation.

Materials:

-

PC12 cells stably expressing TrkB (nnr5 PC12-TrkB)

-

Cell culture plates coated with an appropriate substrate (e.g., poly-L-lysine)

-

BDNF

-

ANA-12

-

Microscope with imaging capabilities

Procedure:

-

Cell Plating: Plate nnr5 PC12-TrkB cells at a low density on coated plates.

-

Treatment: After allowing the cells to adhere, treat them with BDNF (e.g., 1 nM) in the presence of varying concentrations of ANA-12.

-

Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.

-

Imaging and Analysis: Capture images of the cells and quantify neurite outgrowth. A common metric is to count the percentage of cells with neurites longer than twice the diameter of the cell body.

Mandatory Visualization: Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing a TrkB antagonist like ANA-12.

Conclusion

ANA-12 is a potent and selective non-competitive antagonist of the TrkB receptor. Its mechanism of action involves binding to high- and low-affinity sites on the receptor, thereby preventing BDNF-induced autophosphorylation and the activation of downstream signaling pathways critical for neuronal survival and plasticity. The experimental protocols detailed in this guide provide a framework for the continued investigation of ANA-12 and the development of novel therapeutics targeting the BDNF/TrkB pathway.

References

- 1. Sandwich KIRA-ELISA Protocol [protocols.io]

- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANA-12 - Wikipedia [en.wikipedia.org]

- 4. ulab360.com [ulab360.com]

- 5. PathHunter® eXpress TrkB Functional Assay [discoverx.com]

- 6. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. raybiotech.com [raybiotech.com]

- 14. ANA-12 Targets and Inhibits BDNF/TrkB Signaling to Alleviate Pain Behaviors in Rheumatoid Arthritis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

ANA-12: A Selective TrkB Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANA-12 is a potent, selective, and cell-permeable small-molecule antagonist of the Tropomyosin receptor kinase B (TrkB). As a non-competitive antagonist, it effectively blocks the neurotrophic actions of Brain-Derived Neurotrophic Factor (BDNF) without compromising neuronal survival.[1][2] Discovered through structure-based in silico screening, ANA-12 has emerged as an invaluable pharmacological tool for elucidating the complex roles of the BDNF/TrkB signaling pathway in neuronal plasticity, mood disorders, and pain.[3][4] Its ability to cross the blood-brain barrier and exert central TrkB blockade makes it a significant lead compound for the development of novel therapeutics for neuropsychiatric and neurological disorders.[1][5] This document provides an in-depth technical overview of ANA-12, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of its effects on key signaling pathways.

Mechanism of Action

ANA-12 functions as a selective, non-competitive antagonist of the TrkB receptor.[1] Unlike competitive antagonists that vie with the endogenous ligand for the same binding site, ANA-12 binds to distinct allosteric sites on the TrkB receptor. This binding event induces a conformational change in the receptor that prevents its activation by BDNF.

Key features of its mechanism include:

-

Dual-Affinity Binding: ANA-12 exhibits a two-site mode of action, binding to both a high-affinity (nanomolar range) and a low-affinity (micromolar range) site on the TrkB receptor.[1][6]

-

High Selectivity: It demonstrates high selectivity for TrkB, showing no significant antagonist activity at the related TrkA and TrkC receptors, which are the primary receptors for Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3), respectively.[2][3][4]

-

Inhibition of Downstream Signaling: By preventing BDNF-induced TrkB activation (autophosphorylation), ANA-12 effectively blocks the initiation of downstream intracellular signaling cascades, notably the MAPK/ERK and PI3K/Akt pathways, which are crucial for mediating the biological effects of BDNF.[7][8][9]

Quantitative Data

The following tables summarize the key quantitative parameters of ANA-12, derived from various in vitro and in vivo studies.

Table 1: Binding Affinity and Inhibitory Potency of ANA-12

| Parameter | Value | Description | Reference(s) |

| Binding Affinity (Kd) | |||

| High-Affinity Site | ~10 nM | Dissociation constant for the high-affinity binding site on TrkB. | [1][6] |

| Low-Affinity Site | ~12 µM | Dissociation constant for the low-affinity binding site on TrkB. | [1][6] |

| Inhibitory Concentration (IC50) | |||

| High-Affinity Site | 45.6 nM | Concentration required to inhibit 50% of BDNF-induced TrkB activation via the high-affinity site. | [7][10][11] |

| Low-Affinity Site | 41.1 µM | Concentration required to inhibit 50% of BDNF-induced TrkB activation via the low-affinity site. | [7][10][11] |

Table 2: In Vivo Pharmacokinetics of ANA-12 in Mice (0.5 mg/kg, i.p.)

| Time Post-Injection | Brain Concentration | TrkB Inhibition (Whole Brain) | Reference(s) |

| 30 minutes | ~400 nM | Not specified | [1][3] |

| 1 hour | Not specified | Not specified | [3] |

| 2 hours | Not specified | ~8% | [3][5] |

| 4 hours | Not specified | ~25% | [3][5] |

| 6 hours | ~10 nM | Not specified | [1][3] |

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental logic are provided below using the DOT language.

ANA-12 Mechanism of Action at the TrkB Receptor

Inhibition of Downstream TrkB Signaling by ANA-12

General Experimental Workflow for ANA-12 Characterization

Detailed Experimental Protocols

Kinase Inhibition Receptor Activation (KIRA-ELISA) Assay

This assay quantifies TrkB receptor phosphorylation to determine the inhibitory potency of ANA-12.

-

Objective: To measure the IC50 of ANA-12 for BDNF-induced TrkB phosphorylation.

-

Materials:

-

High-affinity protein-binding 96-well ELISA plates.

-

Capture Antibody: Anti-TrkB antibody (e.g., from R&D Systems).

-

Detection Antibody: Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

-

Recombinant human BDNF.

-

ANA-12.

-

Cell line expressing TrkB (e.g., nnr5-PC12 cells stably expressing TrkB).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Wash buffer (PBS with 0.05% Tween-20).

-

Substrate (e.g., TMB).

-

Stop solution (e.g., 2N H2SO4).

-

-

Protocol:

-

Coating: Coat ELISA plates with anti-TrkB antibody overnight at 4°C.

-

Blocking: Wash plates and block with 1% BSA in PBS for at least 1 hour at room temperature.

-

Cell Treatment: Seed TrkB-expressing cells. Pre-incubate cells with varying concentrations of ANA-12 for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a constant concentration of BDNF (e.g., 1 nM) for a short period (e.g., 5-10 minutes) at 37°C.

-

Lysis: Lyse the cells and collect the supernatant containing the solubilized receptors.

-

Capture: Add cell lysates to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature to allow the anti-TrkB antibody to capture the TrkB receptors.

-

Detection: Wash the plate. Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1-2 hours at room temperature.

-

Development: Wash the plate. Add TMB substrate and incubate in the dark until color develops.

-

Quantification: Stop the reaction with stop solution and read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the log concentration of ANA-12 to determine the IC50 value.

-

Neurite Outgrowth Assay for Efficacy and Selectivity

This cell-based assay is used to confirm the biological effect of ANA-12 and its selectivity for TrkB over TrkA and TrkC.

-

Objective: To demonstrate that ANA-12 inhibits BDNF-induced neurite outgrowth in TrkB-expressing cells without affecting NGF- or NT-3-induced outgrowth in TrkA- or TrkC-expressing cells.

-

Materials:

-

nnr5-PC12 cell lines stably expressing TrkA, TrkB, or TrkC.

-

Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3).

-

ANA-12.

-

Cell culture plates (e.g., 24-well plates) coated with an appropriate substrate (e.g., collagen).

-

Microscope with imaging capabilities.

-

-

Protocol:

-

Cell Plating: Plate the nnr5-PC12-TrkA, -TrkB, and -TrkC cells in separate coated wells and allow them to adhere.

-

Treatment:

-

For TrkB cells: Treat with a constant concentration of BDNF (e.g., 1 nM) in the presence of varying concentrations of ANA-12 (e.g., 0 to 100 µM).

-

For TrkA cells (selectivity control): Treat with a constant concentration of NGF (e.g., 2 nM) in the presence of a high concentration of ANA-12 (e.g., 100 µM).

-

For TrkC cells (selectivity control): Treat with a constant concentration of NT-3 (e.g., 10 nM) in the presence of a high concentration of ANA-12 (e.g., 100 µM).

-

Include appropriate vehicle controls.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Imaging: Capture images of multiple fields per well using a phase-contrast microscope.

-

Quantification and Analysis: Quantify neurite outgrowth by counting the number of cells bearing neurites longer than twice the cell body diameter. Analyze the dose-dependent inhibition of neurite outgrowth by ANA-12 in the TrkB-expressing cells and the lack of inhibition in TrkA and TrkC-expressing cells.[3]

-

In Vivo Administration and Behavioral Testing (Forced Swim Test)

This protocol describes a common method for assessing the antidepressant-like effects of ANA-12 in mice.

-

Objective: To evaluate the effect of ANA-12 on depression-like behavior.

-

Materials:

-

Protocol:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer ANA-12 (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5][9]

-

Test Procedure: 30-60 minutes after injection, place each mouse individually into the cylinder of water for a 6-minute session.[12]

-

Behavioral Recording: Record the entire 6-minute session with a video camera.

-

Data Analysis: Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.

-

Interpretation: A significant decrease in immobility time in the ANA-12-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[13]

-

Post-Test Care: After the test, remove the mice from the water, dry them thoroughly, and return them to a clean, warm home cage.[8]

-

References

- 1. Sandwich KIRA-ELISA Protocol [protocols.io]

- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANA-12 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANA-12 [medbox.iiab.me]

- 11. innov-research.com [innov-research.com]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ANA-12: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANA-12 is a potent and selective, small-molecule, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF).[1][2] This document provides an in-depth overview of the pharmacological properties of ANA-12, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. ANA-12 has demonstrated significant anxiolytic and antidepressant-like effects in preclinical models, positioning it as a valuable research tool and a potential lead compound for the development of novel therapeutics for mood disorders.[3] It effectively crosses the blood-brain barrier and inhibits BDNF-TrkB signaling without compromising neuronal survival.[1][4]

Introduction

Brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, are critical mediators in the pathophysiology of various mood disorders, including anxiety and depression.[3] The BDNF/TrkB signaling pathway plays a crucial role in neuronal survival, plasticity, and development.[5] ANA-12 was identified through a structure-based in silico screening as a selective antagonist of the TrkB receptor.[3] It exhibits a non-competitive mechanism of action, binding to both high and low-affinity sites on the TrkB receptor.[6][7] This guide will explore the binding affinity, in vitro and in vivo efficacy, and the experimental basis for these findings.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of ANA-12.

Table 1: Binding Affinity and In Vitro Potency of ANA-12

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ (High-affinity site) | 45.6 nM | Recombinant cells and neurons | [6][7][8] |

| IC₅₀ (Low-affinity site) | 41.1 µM | Recombinant cells and neurons | [6][7][8] |

| K_d_ (High-affinity site) | 10 nM | Direct binding to TrkB | [2][9] |

| K_d (Low-affinity site) | 12 µM | Direct binding to TrkB | [1][2][9] |

Table 2: In Vivo Efficacy and Pharmacokinetics of ANA-12 in Mice

| Parameter | Dosage | Effect | Time Point | Reference |

| Anxiolytic & Antidepressant Effects | 0.5 mg/kg, i.p. | Reduced anxiety- and depression-related behaviors | --- | [3][8] |

| TrkB Inhibition (Whole Brain) | 0.5 mg/kg, i.p. | Partial inhibition of endogenous TrkB activity | 4 hours | [8] |

| Brain Concentration | 0.5 mg/kg, i.p. | ~400 nM | 30 minutes | [1] |

| Brain Concentration | 0.5 mg/kg, i.p. | ~10 nM | 6 hours | [1] |

Mechanism of Action: TrkB Antagonism

ANA-12 functions as a non-competitive antagonist of the TrkB receptor. This means it does not directly compete with BDNF for its binding site but rather binds to a different site on the receptor, altering its conformation and preventing its activation by BDNF.[6][7] This blockade of BDNF-induced TrkB activation inhibits downstream signaling pathways, including those involved in neuroplasticity, which are often dysregulated in mood disorders.[5][10] ANA-12 has shown selectivity for TrkB, with no significant effects on TrkA and TrkC receptors.[3][6][7]

Signaling Pathway Diagram

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. The Tail Suspension Test [jove.com]

- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. 2.9. Western Blot [bio-protocol.org]

- 10. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of ANA-12 on BDNF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, Tropomyosin receptor kinase B (TrkB), are integral to the development, maintenance, and plasticity of the nervous system.[1][2] Dysregulation of the BDNF/TrkB signaling pathway has been implicated in a variety of neurological and psychiatric conditions, including mood disorders, anxiety, and chronic pain.[1][3][4] ANA-12 is a selective, small-molecule, non-competitive antagonist of the TrkB receptor.[5] It effectively crosses the blood-brain barrier, making it a valuable tool for investigating the in vivo functions of BDNF/TrkB signaling and a promising lead compound for therapeutic development.[1][5] This technical guide provides an in-depth overview of the in vivo effects of ANA-12, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental designs.

The BDNF/TrkB Signaling Pathway

BDNF exerts its influence by binding to two main receptors: the high-affinity TrkB receptor and the low-affinity p75 neurotrophin receptor (p75NTR).[6][7] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[6][7][8] This activation initiates three primary downstream signaling cascades crucial for neuronal function:

-

Ras-Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is critical for neuronal differentiation, synaptic function, and plasticity.[2][6][8][9]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This cascade is essential for promoting cell survival and differentiation.[6][8][9]

-

Phospholipase C-gamma (PLCγ) Pathway: Activation of this pathway leads to increased intracellular calcium, influencing neurotransmission and gene transcription.[6][8][9]

ANA-12 functions by binding directly to the TrkB receptor, non-competitively preventing its activation by BDNF and thereby inhibiting these downstream signaling events.[1]

In Vivo Pharmacokinetics and Pharmacodynamics

Systemic administration of ANA-12 leads to its rapid distribution into the central nervous system, where it effectively inhibits TrkB receptor activity. Studies in mice have characterized its bioavailability and the resulting pharmacodynamic effects on TrkB phosphorylation.

Data Presentation: Pharmacokinetics and TrkB Inhibition

| Parameter | Time Point | Concentration / Inhibition Level | Brain Region | Reference |

| ANA-12 Brain Concentration | 30 min | ~400 nM | Whole Brain | [4] |

| 1 hour | - | Whole Brain | [1] | |

| 2 hours | - | Whole Brain | [1] | |

| 4 hours | - | Whole Brain | [1] | |

| 6 hours | ~10 nM | Whole Brain | [4][5] | |

| TrkB Inhibition (pTrkB) | 2 hours | 8% | Whole Brain | [1] |

| 4 hours | 25% | Whole Brain | [1] | |

| 2 hours | Significant | Striatum, Cortex | [10] | |

| 4 hours | Significant | Striatum, Cortex, Hippocampus | [10] |

In Vivo Behavioral Effects

A significant body of evidence demonstrates that ANA-12 produces anxiolytic and antidepressant-like effects in various rodent behavioral models.[1][3] This suggests that overactivity of the BDNF/TrkB system may contribute to the pathophysiology of mood and anxiety disorders.[1]

Data Presentation: Behavioral Studies in Mice (0.5 mg/kg i.p. ANA-12)

| Behavioral Test | Parameter Measured | Saline Control (Mean ± SEM) | ANA-12 Treated (Mean ± SEM) | P-value | Reference |

| Forced-Swim Test | Total Immobility Time (s) | ~150 s | ~90 s | P < 0.05 | [1] |

| Tail-Suspension Test | Total Immobility Time (s) | ~125 s | ~75 s | P = 0.01 | [1] |

| Novelty-Suppressed Feeding | Latency to Feed (s) | ~250 s | ~150 s | P < 0.05 | [1] |

| Elevated Plus Maze | Time in Open Arms (%) | ~20% | ~40% | P < 0.01 | [1] |

Effects in Disease Models

Beyond its effects on mood-related behaviors, ANA-12 has been investigated in various in vivo models of disease, demonstrating the broad therapeutic potential of targeting TrkB signaling.

-

Rheumatoid Arthritis Pain: In a mouse model of collagen-induced arthritis, ANA-12 treatment reduced pain behaviors and improved locomotor function.[11] The mechanism involves the inhibition of BDNF/TrkB and MAPK signaling in the locus coeruleus, which leads to reduced glial cell activation and a decrease in pro-inflammatory cytokines like IL-1β.[11]

-

Morphine-Induced Reward Memory: Intra-accumbens or intra-medial prefrontal cortex administration of ANA-12 was shown to attenuate the acquisition and expression of morphine-induced conditioned place preference in rats.[12] This highlights the role of BDNF/TrkB signaling in the neuroplasticity underlying addiction.

-

Medulloblastoma: In a subcutaneous xenograft model using D283 medulloblastoma cells, daily intraperitoneal administration of ANA-12 (1 mg/kg) significantly delayed tumor growth compared to vehicle-treated controls.[13]

Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. This section details the methodologies used in seminal studies investigating the in vivo effects of ANA-12.

Protocol 1: Evaluation of Anxiolytic and Antidepressant Activity

-

Animals: Adult male C57BL/6J mice are typically used.[1] Animals are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

ANA-12 Administration: ANA-12 is dissolved in a vehicle solution (e.g., saline with 2% DMSO).[13] A single dose of 0.5 mg/kg is administered via intraperitoneal (i.p.) injection 30-60 minutes before behavioral testing.[1][14]

-

Behavioral Testing:

-

Forced-Swim Test: Mice are placed in a cylinder of water from which they cannot escape. Immobility time (cessation of struggling) is recorded over a 6-minute period. A decrease in immobility is indicative of an antidepressant-like effect.[1]

-

Tail-Suspension Test: Mice are suspended by their tails, and the duration of immobility is measured. This test also assesses antidepressant-like activity.[1]

-

Novelty-Suppressed Feeding: Mice are food-deprived and then placed in a novel, brightly lit arena with a food pellet in the center. The latency to begin eating is measured as an indicator of anxiety.[1]

-

-

Biochemical Analysis (KIRA-ELISA): To confirm TrkB inhibition, brains are harvested at specific time points post-injection (e.g., 2 and 4 hours).[1] Whole brains or specific regions are dissected and homogenized. A Kinase Receptor Activation (KIRA) ELISA is used to quantify the levels of phosphorylated TrkB (pTrkB) relative to total TrkB.[1]

Protocol 2: Pharmacokinetic Analysis

-

Animals and Administration: As described in Protocol 1.

-

Sample Collection: At various time points after i.p. injection (e.g., 30 min, 1, 2, 4, 6 hours), animals are euthanized.[4] Blood is collected via cardiac puncture, and brains are rapidly excised.

-

Sample Preparation: Blood is processed to obtain serum. Brain tissue is homogenized.

-

LC-MS Analysis: ANA-12 concentrations in serum and brain homogenates are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive method for detecting small molecules.[4]

Logical Framework: ANA-12 in Mood Disorders

The therapeutic hypothesis for ANA-12 in mood disorders is based on the observation that overactive BDNF/TrkB signaling in specific brain circuits, such as the reward circuitry, is associated with anxiety and depression-like states.[1] By antagonizing TrkB, ANA-12 is thought to normalize this hyperactivity, leading to a reduction in these behaviors.

Conclusion

ANA-12 is a potent and selective TrkB antagonist that has proven to be an invaluable in vivo tool. Systemic administration effectively inhibits brain TrkB signaling, resulting in measurable anxiolytic and antidepressant-like behavioral effects in rodents.[1][3] Its efficacy in preclinical models of pain and cancer further underscores the diverse roles of BDNF/TrkB signaling and highlights the therapeutic potential of its antagonism.[11][13] The detailed protocols and quantitative data presented in this guide serve as a resource for researchers aiming to explore the multifaceted biology of the BDNF system and for drug development professionals seeking to translate these findings into novel therapies for neurological and psychiatric disorders.

References

- 1. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice [jci.org]

- 5. ANA-12 - Wikipedia [en.wikipedia.org]

- 6. sinobiological.com [sinobiological.com]

- 7. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. ANA-12 Targets and Inhibits BDNF/TrkB Signaling to Alleviate Pain Behaviors in Rheumatoid Arthritis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microinjection of the BDNF receptor antagonist ANA-12 into the nucleus accumbens and medial-prefrontal cortex attenuates morphine-induced reward memory, and alterations of BDNF levels and apoptotic cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Navigating the Blood-Brain Barrier: A Technical Guide to ANA-12 Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of ANA-12, a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB). Understanding the central nervous system (CNS) penetration of this small molecule is critical for its development as a potential therapeutic agent for neurological and psychiatric disorders. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.

Quantitative Data on ANA-12 Brain Penetration

ANA-12 has been demonstrated to cross the blood-brain barrier and exert central TrkB blockade following systemic administration in preclinical models.[1][2] The available quantitative data on its brain bioavailability comes from in vivo studies in mice.

In Vivo Brain Concentration of ANA-12 in Mice

The following table summarizes the concentration of ANA-12 in the whole brain of mice at various time points after a single intraperitoneal (i.p.) injection of 0.5 mg/kg.[1][3]

| Time Post-Injection | Mean Brain Concentration (nM) |

| 30 minutes | ~400 |

| 1 hour | Not Reported |

| 2 hours | Not Reported |

| 4 hours | Not Reported |

| 6 hours | ~10 |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A comprehensive evaluation of a compound's BBB permeability involves a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key assays relevant to this assessment.

In Vitro Models

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability across the BBB.

Principle: A 96-well filter plate with a polyvinylidene fluoride (B91410) (PVDF) membrane is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the lipid membrane into the acceptor wells is measured over time.

Detailed Protocol:

-

Preparation of Lipid Membrane: Dissolve porcine brain lipid extract in an organic solvent like dodecane.

-

Coating the Plate: Apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well of the acceptor filter plate and allow the solvent to evaporate.

-

Compound Preparation: Prepare a solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the final working concentration (e.g., 50 µM) in a phosphate-buffered saline (PBS) solution.

-

Assay Setup: Add the compound solution to the donor wells of a 96-well plate. Fill the acceptor wells of the lipid-coated filter plate with buffer.

-

Incubation: Carefully place the acceptor plate onto the donor plate, creating a "sandwich," and incubate for a specified period (e.g., 4-16 hours) at room temperature with gentle shaking.

-

Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using the following formula: Pe = (V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, expressing tight junctions and efflux transporters, thus modeling both passive and active transport mechanisms.

Principle: Caco-2 cells are cultured on a semipermeable membrane in a Transwell® insert, which separates an apical (luminal) and a basolateral (abluminal) compartment. The transport of the test compound across this cell monolayer is measured.

Detailed Protocol:

-

Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the semipermeable membrane of Transwell® inserts. Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.

-

Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

-

Bidirectional Permeability Assessment:

-

Apical to Basolateral (A-B) Transport: Add the test compound to the apical compartment and fresh medium to the basolateral compartment.

-

Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral compartment and fresh medium to the apical compartment.

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours), typically with gentle shaking.

-

Sample Collection and Analysis: At the end of the incubation, collect samples from both compartments and analyze the compound concentration using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

-

Papp is calculated for both A-B and B-A directions.

-

The Efflux Ratio is calculated as: ER = Papp(B-A) / Papp(A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.

-

In Vivo Models

Brain microdialysis is a technique used to measure the unbound concentration of a drug in the brain's interstitial fluid (ISF) in awake, freely moving animals.

Principle: A microdialysis probe with a semipermeable membrane at its tip is stereotaxically implanted into a specific brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid), and substances from the ISF diffuse across the membrane into the perfusate, which is then collected and analyzed.

Detailed Protocol:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal (e.g., a rat or mouse) and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid at a low flow rate (e.g., 0.5-2 µL/min).

-

Stabilization and Baseline Collection: Allow the system to stabilize and collect baseline dialysate samples to ensure a stable baseline.

-

Drug Administration: Administer ANA-12 via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.

-

Analysis: Analyze the concentration of ANA-12 in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

-

Data Analysis: The unbound brain concentration-time profile can be determined from the dialysate concentrations. The unbound brain-to-plasma partition coefficient (Kp,uu) can be calculated if simultaneous blood sampling is performed to measure the unbound plasma concentration.

Visualizations of Pathways and Workflows

ANA-12 Mechanism of Action: TrkB Signaling Pathway

ANA-12 acts as an antagonist at the TrkB receptor, thereby inhibiting the downstream signaling cascade initiated by its endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF). A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: ANA-12 inhibits BDNF-induced TrkB receptor activation and downstream MAPK/ERK signaling.

Experimental Workflow: In Vitro BBB Permeability Assessment

The following diagram illustrates a typical workflow for assessing the BBB permeability of a test compound using both PAMPA and Caco-2 assays.

Caption: Workflow for in vitro assessment of BBB permeability using PAMPA and Caco-2 assays.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of ANA-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANA-12 is a potent and selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF).[1][2] By crossing the blood-brain barrier, ANA-12 exerts central TrkB blockade, leading to rapid anxiolytic and antidepressant-like effects in preclinical models.[1][3] It has emerged as a critical chemical tool for investigating the role of BDNF/TrkB signaling in neuropsychiatric disorders and as a lead compound for the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and key experimental protocols related to ANA-12.

Chemical Structure and Properties

ANA-12 is a secondary carboxamide composed of a benzothiophene (B83047) moiety linked to an anthranilic acid core, which is further coupled to an aminocaprolactam ring.[5]

-

IUPAC Name: N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide[2]

-

Chemical Formula: C₂₂H₂₁N₃O₃S[4]

-

Molecular Weight: 407.49 g/mol [4]

-

CAS Number: 219766-25-3[4]

Table 1: Physicochemical and Pharmacological Properties of ANA-12

| Property | Value | Reference(s) |

| Purity | ≥98% (HPLC) | [4] |

| Physical Appearance | Solid | [6] |

| Solubility | Soluble in DMSO (≥10.175 mg/mL) | [6] |

| Storage | Store at +4°C or -20°C | [4] |

| IC₅₀ (High-affinity) | 45.6 nM | [7][8] |

| IC₅₀ (Low-affinity) | 41.1 µM | [7][8] |

| K_d_ (High-affinity) | ~10 nM | [2][3] |

| K_d_ (Low-affinity) | 12 µM | [2][3] |

Plausible Chemical Synthesis

While the original synthesis by Cazorla et al. is not publicly detailed, a plausible and logical retrosynthetic analysis points to a convergent synthesis from three key building blocks: (A) 1-benzothiophene-2-carboxylic acid, (B) an anthranilic acid derivative, and (C) 3-amino-ε-caprolactam. The overall strategy involves sequential amide bond formations.

Logical Workflow for ANA-12 Synthesis

Caption: A logical workflow for the synthesis of ANA-12.

Step-by-Step Synthesis Protocol (Proposed)

-

Preparation of 1-Benzothiophene-2-carbonyl chloride: 1-Benzothiophene-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating, followed by removal of the solvent and excess reagent under vacuum to yield the acyl chloride.

-

First Amide Coupling: The resulting 1-benzothiophene-2-carbonyl chloride is then coupled with an N-protected 2-aminobenzamide (B116534) derivative. The reaction is carried out in an aprotic solvent in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA) to scavenge the HCl byproduct. This forms the benzothiophene-anthranilamide intermediate.

-

Second Amide Coupling: The carboxylic acid group of the intermediate from the previous step is activated using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). The activated intermediate is then reacted with 3-amino-ε-caprolactam in a solvent like dimethylformamide (DMF). The reaction proceeds at room temperature to form the final product, ANA-12.

-

Purification: The crude ANA-12 is purified using column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Mechanism of Action and Signaling Pathway

ANA-12 functions as a non-competitive antagonist at the TrkB receptor. Brain-derived neurotrophic factor (BDNF) normally binds to TrkB, causing receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This initiates downstream signaling cascades critical for neuronal survival, differentiation, and synaptic plasticity. The three major pathways are:

-

MAPK/ERK Pathway: Primarily involved in neurite outgrowth and differentiation.

-

PI3K/Akt Pathway: Crucial for cell survival and growth.

-

PLCγ Pathway: Regulates calcium signaling and synaptic plasticity.

ANA-12 binds to the extracellular domain of TrkB, preventing the conformational change required for BDNF-induced receptor activation and subsequent downstream signaling.[6][9] It shows selectivity for TrkB and does not significantly affect TrkA or TrkC receptors.[4]

BDNF/TrkB Signaling Pathway and ANA-12 Inhibition

Caption: ANA-12 non-competitively inhibits BDNF-induced TrkB signaling.

Key Experimental Protocols

The following are summarized protocols for key assays used to characterize the activity of ANA-12, based on methodologies described in the foundational literature.[3]

Kinase Receptor Activation (KIRA) ELISA for TrkB Phosphorylation

This assay quantifies the phosphorylation of TrkB receptors upon ligand stimulation.

-

Plate Coating: High-affinity 96-well ELISA plates are coated overnight at 4°C with an anti-TrkB capture antibody (e.g., polyclonal anti-TrkB) in a carbonate buffer (pH 9.6).

-

Blocking: Plates are washed with PBS containing 0.05% Tween-20 (PBS-T) and blocked with 1% BSA in PBS for at least 1 hour at room temperature to prevent non-specific binding.

-

Sample Incubation: Cell lysates from TrkB-expressing cells, previously treated with BDNF in the presence or absence of various concentrations of ANA-12, are added to the wells and incubated for 2 hours.

-

Detection Antibody: After washing, a biotinylated anti-phosphotyrosine antibody is added and incubated for 1 hour. This antibody specifically binds to phosphorylated tyrosine residues on the captured TrkB receptors.

-

Signal Amplification: Plates are washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added for 30 minutes.

-

Substrate & Reading: After a final wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with acid, and the absorbance is read at 450 nm. The signal intensity is proportional to the amount of phosphorylated TrkB.

Neurite Outgrowth Assay in PC12 Cells

This assay assesses the ability of ANA-12 to block the neurotrophic effects of BDNF.

-

Cell Plating: PC12 cells engineered to express TrkB (nnr5 PC12-TrkB) are plated on collagen-coated plates in a low-serum medium.

-

Treatment: Cells are treated with a constant concentration of BDNF (e.g., 1 nM) along with a range of concentrations of ANA-12 (e.g., 1 nM to 100 µM). Control wells receive BDNF alone or vehicle.

-

Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

-

Quantification: The percentage of cells bearing neurites longer than two cell-body diameters is determined by microscopic examination. Counting is performed blind across multiple fields per well.

-

Analysis: The concentration-dependent inhibition of BDNF-induced neurite outgrowth by ANA-12 is plotted to determine its potency. At concentrations of 10-100 µM, ANA-12 is expected to completely abolish the effects of BDNF.[7][8]

Conclusion

ANA-12 is a well-characterized and selective TrkB antagonist that serves as an invaluable tool for neuropharmacology research. Its defined chemical structure, coupled with a plausible synthetic pathway and robust in vitro assays, allows for its continued use in dissecting the complex roles of BDNF signaling in the central nervous system and in pioneering new therapeutic strategies for mood and anxiety disorders.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. scispace.com [scispace.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-alpha-Amino-epsilon-caprolactam | 28957-33-7 [chemicalbook.com]

- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 9. pnas.org [pnas.org]

ANA-12 Binding to TrkB: A Technical Guide to Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of ANA-12, a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB). The following sections detail the binding affinity, a summary of what is known about its kinetics, the experimental protocols used for these determinations, and the relevant signaling pathways.

Core Data Summary

The interaction between ANA-12 and the TrkB receptor is characterized by a complex binding mechanism, involving both high- and low-affinity sites. This dual-site interaction is crucial for understanding its pharmacological effects. The quantitative data available from published studies are summarized below.

Table 1: Binding Affinity of ANA-12 for TrkB

| Parameter | High-Affinity Site | Low-Affinity Site | Reference |

| Dissociation Constant (Kd) | 10 nM | 12 µM | [1][2][3][4] |

| Inhibitory Concentration (IC50) | 45.6 nM | 41.1 µM | [5][6] |

Binding Kinetics (kon and koff)

As of the latest available data, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the binding of ANA-12 to TrkB have not been reported in the scientific literature. The determination of these values would likely require real-time binding studies, such as those using surface plasmon resonance (SPR).

TrkB Signaling Pathway and ANA-12's Mechanism of Action

Brain-Derived Neurotrophic Factor (BDNF) is the primary endogenous ligand for the TrkB receptor. The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates several downstream signaling pathways that are critical for neuronal survival, differentiation, and synaptic plasticity. ANA-12 acts as a non-competitive antagonist, binding to a site distinct from the BDNF binding site and preventing the conformational changes necessary for receptor activation.[7]

The primary signaling cascades initiated by TrkB activation include:

-

Ras/MAPK Pathway: This pathway is crucial for cell differentiation and neurite outgrowth.

-

PI3K/Akt Pathway: This cascade is primarily involved in promoting cell survival and growth.

-

PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of Protein Kinase C (PKC), influencing synaptic plasticity.

Below is a diagram illustrating the TrkB signaling pathway and the inhibitory action of ANA-12.

Experimental Protocols

The binding affinity of ANA-12 to TrkB has been determined using a fluorescence-based binding assay, while the functional inhibition of the receptor was quantified using a Kinase Inhibitor Receptor Activation (KIRA) ELISA.

Fluorescence-Based Binding Assay

This assay directly measures the binding of a fluorescently labeled ANA-12 derivative to the extracellular domain of the TrkB receptor.

Workflow Diagram:

Detailed Protocol:

-

Plate Coating: 96-well high-binding ELISA plates are coated with a solution of TrkB extracellular domain fused to an Fc fragment (TrkBECD-Fc) in a carbonate buffer (pH 9.6) and incubated overnight at 4°C. Control wells are coated with Bovine Serum Albumin (BSA) or a non-specific IgG-Fc to determine non-specific binding.[2]

-

Blocking: The plates are washed with PBS containing 0.05% Tween-20 (PBS-T) and then blocked with a 0.5% BSA solution in PBS for 2 hours at room temperature to prevent non-specific binding of the fluorescent ligand.[2]

-

Ligand Incubation: After washing the plates with PBS-T, a fluorescently labeled derivative of ANA-12 (e.g., Bodipy-ANA-12) is added to the wells in a PBS buffer containing 0.5% BSA. For saturation binding experiments, increasing concentrations of the fluorescent ligand are used. The plates are incubated for 1 hour at room temperature.[2]

-

Washing: The plates are extensively washed with PBS-T to remove any unbound fluorescent ligand.

-

Fluorescence Measurement: The amount of bound Bodipy-ANA-12 is quantified by measuring the fluorescence intensity at an emission wavelength of 520 nm using a plate reader.[2]

-

Data Analysis: The fluorescence data is corrected for non-specific binding. For saturation binding experiments, the data is plotted and analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd).

Kinase Inhibitor Receptor Activation (KIRA) ELISA

This sandwich ELISA is a functional assay that measures the level of TrkB phosphorylation, which is an indicator of receptor activation.

Workflow Diagram:

Detailed Protocol:

-

Plate Coating: A 96-well ELISA plate is coated with an anti-TrkB capture antibody and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a BSA solution for at least 1 hour at room temperature.

-

Sample Incubation: Cell or tissue lysates containing TrkB are added to the wells and incubated to allow the capture antibody to bind to the TrkB protein.

-

Detection Antibody Incubation: After washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues (anti-phosphotyrosine), often conjugated to an enzyme like horseradish peroxidase (HRP), is added to the wells and incubated.

-

Substrate Addition: The plate is washed again, and a colorimetric HRP substrate is added. The enzyme converts the substrate into a colored product.

-

Measurement and Analysis: The absorbance of the colored product is measured using a plate reader. The intensity of the color is proportional to the amount of phosphorylated TrkB in the sample. This allows for the quantification of TrkB activation and the inhibitory effect of compounds like ANA-12.[5][7]

Conclusion

ANA-12 is a well-characterized antagonist of the TrkB receptor with a defined binding affinity for two distinct sites. While the equilibrium binding constants (Kd) and functional inhibitory concentrations (IC50) are established, the kinetic parameters of this interaction (kon and koff) remain to be elucidated. The provided experimental protocols offer a foundation for further investigation into the binding characteristics of ANA-12 and other TrkB modulators. A comprehensive understanding of both the affinity and kinetics of ligand-receptor interactions is paramount for the rational design and development of novel therapeutics targeting the TrkB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. moodle2.units.it [moodle2.units.it]

- 4. ANA-12 - Wikipedia [en.wikipedia.org]

- 5. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of ANA-12 in Blocking Neurotrophic Actions of BDNF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity, primarily through its interaction with the Tropomyosin receptor kinase B (TrkB). Dysregulation of the BDNF/TrkB signaling pathway has been implicated in a variety of neurological and psychiatric disorders. ANA-12 is a selective, small-molecule, non-competitive antagonist of the TrkB receptor. This document provides a comprehensive technical overview of ANA-12's mechanism of action, its role in blocking the neurotrophic effects of BDNF, and detailed protocols for its experimental application. Quantitative data are summarized for ease of comparison, and key signaling pathways and experimental workflows are visualized.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), are key players in the development, maintenance, and plasticity of the central and peripheral nervous systems.[1] The binding of BDNF to TrkB initiates a cascade of intracellular signaling events that are crucial for neuronal survival, neurite outgrowth, and synaptic strengthening.[2] Given the pivotal role of BDNF/TrkB signaling, its dysregulation has been linked to various mood disorders, including anxiety and depression.[1] Consequently, molecules that can modulate this pathway, such as ANA-12, are valuable tools for both basic research and as potential leads for therapeutic development.[1][3]

ANA-12 is a potent and selective non-competitive antagonist of the TrkB receptor.[4][5] It effectively blocks the neurotrophic actions of BDNF without compromising neuronal survival.[4] This guide details the biochemical properties of ANA-12, its effects on downstream signaling, and provides standardized protocols for its use in experimental settings.

Mechanism of Action of ANA-12

ANA-12 functions as a non-competitive antagonist of the TrkB receptor.[6] This means it does not directly compete with BDNF for its binding site but instead binds to a distinct site on the receptor, inducing a conformational change that prevents receptor activation even when BDNF is bound.[7] ANA-12 has been shown to have two binding sites on the TrkB receptor: a high-affinity site and a low-affinity site.[4][8]

Quantitative Data

The following tables summarize the key quantitative parameters of ANA-12's interaction with the TrkB receptor and its biological effects.

Table 1: Binding Affinity and Inhibitory Concentrations of ANA-12

| Parameter | Value | Species/System | Reference(s) |

| Binding Affinity (Kd) | |||

| High-affinity site | 10 nM | Recombinant TrkB | [4][7][8] |

| Low-affinity site | 12 µM | Recombinant TrkB | [4][7][8] |

| Inhibitory Concentration (IC50) | |||

| High-affinity site | 45.6 ± 8.4 nM | TetOn-rhTrkB | [5][7][9] |

| Low-affinity site | 41.1 µM | TetOn-rhTrkB | [6][7][9] |

| In Vitro Efficacy | |||

| Inhibition of BDNF-induced neurite outgrowth | Effective at 10 nM | TrkB-expressing cells | [7][9] |

| Complete abolishment of BDNF effects | 10-100 µM | TrkB-expressing cells | [7][9] |

| In Vivo Efficacy | |||

| Central TrkB blockade (30 minutes post-injection) | ~400 nM (in brain) | Mice (i.p. injection) | [4][8] |

| Central TrkB blockade (6 hours post-injection) | ~10 nM (in brain) | Mice (i.p. injection) | [4][8] |

| Inhibition of endogenous TrkB activity (0.5 mg/kg i.p.) | 25% at 4 hours | Mice (whole brain) | [7] |

BDNF/TrkB Signaling Pathways Blocked by ANA-12

Upon binding of BDNF, the TrkB receptor dimerizes and autophosphorylates on several tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades. ANA-12, by preventing TrkB activation, effectively inhibits these pathways. The primary pathways affected include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for neuronal survival and differentiation.[10]

-

Phospholipase C-γ (PLC-γ) Pathway: Involved in calcium signaling and synaptic plasticity.[7]

-

Phosphatidylinositol 3-Kinase (PI3K)-Akt Pathway: Plays a key role in cell survival and growth.[7]

Recent studies have also shown that ANA-12 can attenuate the activation of the NLRP3 inflammasome, which is downstream of BDNF/TrkB signaling and involved in inflammatory processes.[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ANA-12.

In Vitro Experiments

This assay quantitatively measures the phosphorylation of the TrkB receptor in response to BDNF and its inhibition by ANA-12.

Materials:

-

High-affinity protein-binding 96-well ELISA plates

-

Capture antibody (anti-TrkB)

-

Detection antibody (anti-phosphotyrosine)

-

Recombinant BDNF

-

ANA-12

-

Cell lysis buffer

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (1% BSA in PBS)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the anti-TrkB capture antibody overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and then block with blocking buffer for at least 1 hour at room temperature.

-

Cell Treatment and Lysis: Culture cells expressing TrkB (e.g., PC12 cells) and treat with desired concentrations of ANA-12 for a specified pre-incubation time. Then, stimulate with BDNF. Lyse the cells using cell lysis buffer.

-

Sample Incubation: Add the cell lysates to the coated and blocked wells and incubate for 2 hours at room temperature to allow the capture of TrkB receptors.

-

Detection: Wash the plate and add the anti-phosphotyrosine detection antibody. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add the TMB substrate.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of phosphorylated TrkB.

This assay assesses the ability of ANA-12 to block BDNF-induced neuronal differentiation.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF) or BDNF

-

ANA-12

-

Poly-L-lysine or collagen-coated culture plates/slides

-

Microscope with imaging capabilities

Procedure:

-

Cell Plating: Plate PC12 cells on coated culture plates at a low density.

-

Treatment: After allowing the cells to adhere, replace the medium with a low-serum medium containing various concentrations of ANA-12. Pre-incubate for a specified time.

-

Stimulation: Add BDNF or NGF to the wells to induce neurite outgrowth.

-

Incubation: Incubate the cells for 2-3 days, observing them periodically.

-

Quantification: After the incubation period, fix the cells and acquire images. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. The percentage of neurite-bearing cells is then quantified.

This technique is used to detect changes in the phosphorylation status of key proteins in the TrkB signaling cascade.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-MAPK, anti-MAPK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues treated with or without BDNF and/or ANA-12.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and detect the signal using an imaging system. The band intensity can be quantified using densitometry software.

In Vivo Experiments

This is a common method for systemic delivery of ANA-12 to study its effects in the central nervous system.

Materials:

-

ANA-12

-

Vehicle (e.g., saline, DMSO, Tween 20 mixture)

-

Mice

-

Syringes and needles

Procedure:

-

Preparation of Dosing Solution: Dissolve ANA-12 in a suitable vehicle. A common vehicle is a solution of DMSO, Tween 20, and saline.[11]

-

Dosing: Administer the prepared ANA-12 solution to mice via intraperitoneal injection. A typical dose is 0.5 mg/kg.[1][12]

-

Time Course: The effects of ANA-12 in the brain can be observed as early as 30 minutes and can last for up to 6 hours post-injection.[4][8]

This behavioral test is used to assess the anxiolytic effects of compounds like ANA-12.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking software

-

Mice

Procedure:

-

Habituation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer ANA-12 or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).

-

Testing: Place the mouse in the center of the maze, facing one of the closed arms, and allow it to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using video tracking software.

-

Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

ANA-12 is a well-characterized and highly selective antagonist of the TrkB receptor, making it an invaluable tool for dissecting the roles of BDNF/TrkB signaling in various physiological and pathological processes. Its ability to cross the blood-brain barrier and exert central effects further enhances its utility in in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize ANA-12 in their investigations into the multifaceted actions of BDNF and the therapeutic potential of modulating its signaling pathways.

References

- 1. ANA-12 Targets and Inhibits BDNF/TrkB Signaling to Alleviate Pain Behaviors in Rheumatoid Arthritis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sandwich KIRA-ELISA Protocol [protocols.io]

- 5. Western blot analysis of BDNF, and its precursor proBDNF, TrkB, and phosphorylated-TrkB [bio-protocol.org]

- 6. 2.9. Western Blot [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. ANA-12 - Wikipedia [en.wikipedia.org]

- 9. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated plus maze protocol [protocols.io]

- 11. Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Primary Target: A Technical Guide to the Cellular Selectivity of ANA-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANA-12 is a widely utilized small molecule inhibitor renowned for its potent and selective antagonism of the Tropomyosin receptor kinase B (TrkB).[1][2] As the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), TrkB is a critical mediator of neuronal survival, synaptic plasticity, and higher-order cognitive functions. The selective blockade of the BDNF/TrkB signaling pathway by ANA-12 has rendered it an invaluable tool in neuroscience research, particularly in studies of depression, anxiety, and neurodegenerative disorders.[1][3] This technical guide provides an in-depth overview of the known cellular targets of ANA-12, with a specific focus on its selectivity profile beyond TrkB. We will delve into the quantitative data supporting its target engagement, the experimental methodologies used for its characterization, and the broader context of assessing off-target effects for small molecule inhibitors.

On-Target Activity: TrkB Antagonism

ANA-12 functions as a non-competitive antagonist of TrkB, binding to two distinct sites on the receptor. This interaction prevents the conformational changes induced by BDNF, thereby inhibiting receptor activation and downstream signaling cascades.

Quantitative Analysis of ANA-12 and Trk Receptor Interactions

The selectivity of ANA-12 has been primarily characterized against other members of the Trk family of receptors, namely TrkA and TrkC. The following table summarizes the available quantitative data on the binding affinity and inhibitory concentration of ANA-12.

| Target | Parameter | Value | Reference |

| TrkB | Kd (High Affinity Site) | 10 nM | [2] |

| Kd (Low Affinity Site) | 12 µM | [2] | |

| IC50 (High Affinity Site) | 45.6 nM | ||

| IC50 (Low Affinity Site) | 41.1 µM | ||

| TrkA | Effect on Neurite Outgrowth | No effect | [2] |

| TrkC | Effect on Neurite Outgrowth | No effect | [2] |